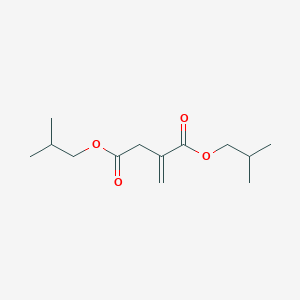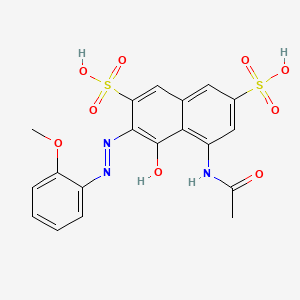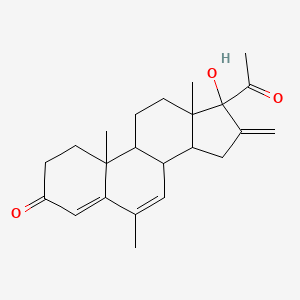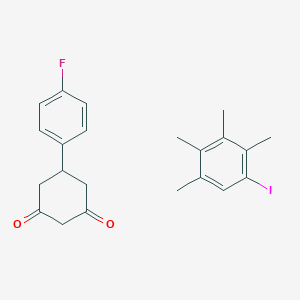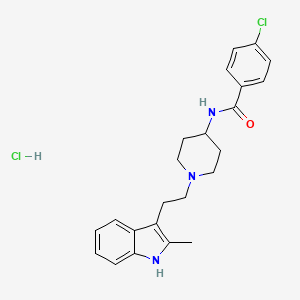
4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure that includes a benzamide core, a piperidine ring, and an indole moiety, making it a subject of interest for various biochemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Coupling Reactions: The indole and piperidine intermediates are coupled using reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and lutidine to form the desired product.
Chlorination: The final step involves the chlorination of the benzamide moiety using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzamide group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the benzamide ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole moiety is particularly interesting due to its presence in many natural products and pharmaceuticals.
Medicine
Medically, 4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the piperidine ring could influence its binding affinity and selectivity. The benzamide group may also play a role in its overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide
- 4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)acetamide
Uniqueness
Compared to similar compounds, 4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride is unique due to the presence of the 2-methyl group on the indole ring. This modification can significantly alter its biological activity and pharmacological profile, making it a distinct entity in medicinal chemistry research.
Propiedades
Número CAS |
35631-01-7 |
|---|---|
Fórmula molecular |
C23H27Cl2N3O |
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
4-chloro-N-[1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C23H26ClN3O.ClH/c1-16-20(21-4-2-3-5-22(21)25-16)12-15-27-13-10-19(11-14-27)26-23(28)17-6-8-18(24)9-7-17;/h2-9,19,25H,10-15H2,1H3,(H,26,28);1H |
Clave InChI |
AMRNNFLWMKVTQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)CCN3CCC(CC3)NC(=O)C4=CC=C(C=C4)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)

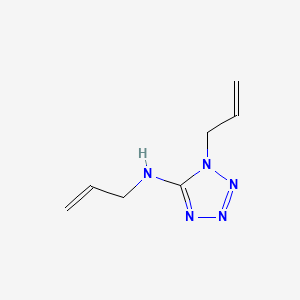
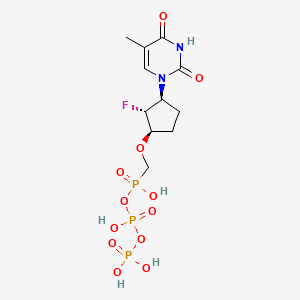
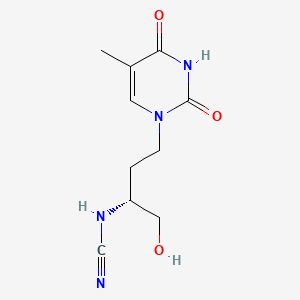
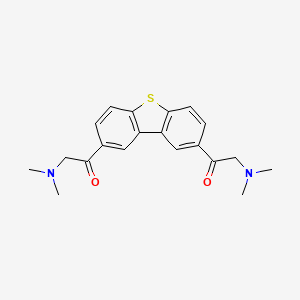

![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)
